![molecular formula C19H16N4OS B2861081 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034533-56-5](/img/structure/B2861081.png)
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
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Overview
Description
The compound “2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide” is a complex organic molecule that contains several functional groups, including a naphthalene ring, a thiophene ring, a 1,2,3-triazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic ring. These structural features could potentially confer interesting electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the naphthalene and thiophene rings might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase its hydrophobicity, while the acetamide group could form hydrogen bonds, potentially increasing its solubility in polar solvents .Scientific Research Applications
Design and Synthesis of Derivatives
The design and synthesis of related compounds, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, demonstrate the interest in developing molecules with potential therapeutic uses. These compounds are synthesized through N-chloroacetylation and N-alkylation, starting from related propan-1-amines. Characterization techniques such as 1H NMR, IR, and MS are employed to verify the structures of the synthesized molecules (Yang Jing, 2010).
Anti-HIV Activity
Research into amino acid derivatives, including studies on Naphthalene derivatives, has shown promise for the development of anti-HIV agents. For instance, the synthesis of 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides and their evaluation for inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, demonstrates the potential of naphthalene-based compounds in antiviral therapy. One derivative was identified as a potent inhibitor of HIV-1 replication, suggesting a new lead in the development of antiviral agents (Nawar S. Hamad et al., 2010).
Anticancer Applications
The click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their screening for anticancer activity highlight the potential of naphthalene and triazole derivatives in cancer treatment. These molecules exhibited potent inhibitory activities in various cancer cell lines, suggesting their utility in the discovery of new anticancer drugs. The use of HMBC and APT NMR techniques for structural studies further illustrates the advanced methodologies involved in the characterization of these compounds (Gautam Kumar Dhuda et al., 2021).
Catalytic Synthesis Techniques
Studies on nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds, such as 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives, showcase innovative approaches to compound synthesis. These studies highlight the efficiency of magnetic nanoparticles and ultrasound irradiation in facilitating the synthesis of complex organic molecules, pointing towards advancements in synthesis techniques that could be applicable to a wide range of chemical compounds (M. Mokhtary & Mogharab Torabi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-naphthalen-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-18(11-15-7-3-6-14-5-1-2-8-17(14)15)20-12-16-13-23(22-21-16)19-9-4-10-25-19/h1-10,13H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYBPSUGKILPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide |
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